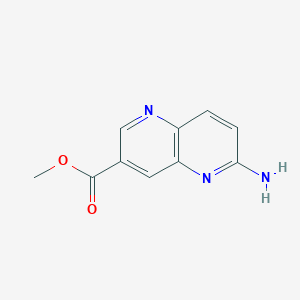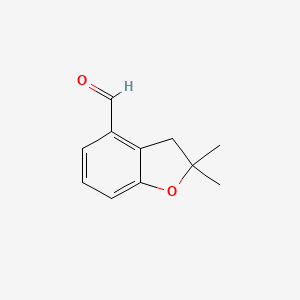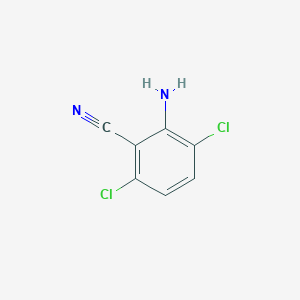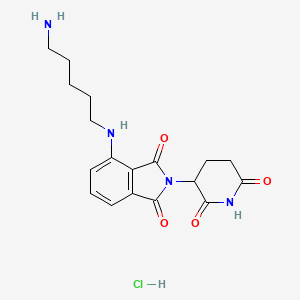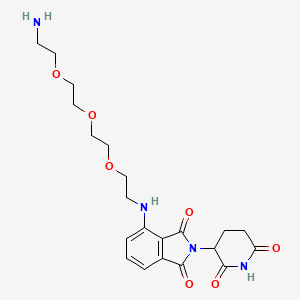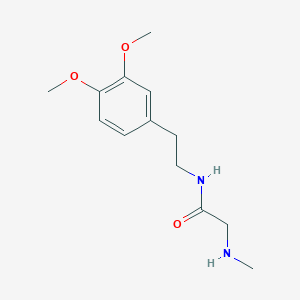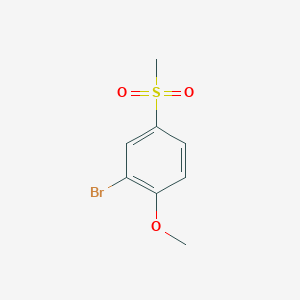
4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Overview
Description
Thalidomide-NH-PEG2-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. This compound is used in proteolysis targeting chimeras (PROTAC) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Scientific Research Applications
Thalidomide-NH-PEG2-C2-NH2 has a wide range of scientific research applications:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Helps in studying protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
Thalidomide-PEG2-C2-NH2, also known as 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione or Thalidomide-NH-PEG2-C2-NH2, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Thalidomide-based cereblon ligand and a 2-unit PEG linker used in PROTAC technology .
Target of Action
The primary target of Thalidomide-PEG2-C2-NH2 is cereblon , a component of the E3 ubiquitin ligase complex . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Thalidomide-PEG2-C2-NH2 interacts with its target, cereblon, by binding to it . This binding inhibits the ubiquitin ligase activity of cereblon . The compound also selectively degrades the transcription factors IKZF3 and IKZF1 .
Biochemical Pathways
The interaction of Thalidomide-PEG2-C2-NH2 with cereblon affects the ubiquitin-proteasome system . This system is a biochemical pathway responsible for degrading unnecessary or damaged proteins in cells . By inhibiting cereblon, Thalidomide-PEG2-C2-NH2 disrupts this pathway, leading to changes in protein levels within the cell .
Pharmacokinetics
The compound’s salt form, such as thalidomide-peg2-c2-nh2 hydrochloride, usually boasts enhanced water solubility and stability , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Thalidomide-PEG2-C2-NH2’s action are primarily related to its impact on protein degradation. By inhibiting cereblon, the compound can affect the levels of various proteins within the cell . This can lead to a range of downstream effects, depending on the specific proteins involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thalidomide-PEG2-C2-NH2. For instance, the compound’s stability and solubility can be affected by factors such as temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other molecules that may interact with cereblon or other components of the ubiquitin-proteasome system .
Biochemical Analysis
Biochemical Properties
Thalidomide-PEG2-C2-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is primarily associated with the E3 ubiquitin ligase complex, which is involved in protein degradation . The Thalidomide component of the molecule binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex . This interaction is crucial for the functioning of PROTAC technology .
Cellular Effects
The effects of Thalidomide-PEG2-C2-NH2 on cells and cellular processes are primarily related to its role in protein degradation. By interacting with the E3 ubiquitin ligase complex, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thalidomide-PEG2-C2-NH2 exerts its effects at the molecular level through its interaction with the E3 ubiquitin ligase complex. It binds to cereblon, altering the substrate specificity of the complex . This binding allows the complex to target specific proteins for degradation, influencing gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-PEG2-C2-NH2 involves the conjugation of Thalidomide with a polyethylene glycol linker. The process typically includes the following steps:
- Activation of Thalidomide with a suitable activating agent.
- Coupling of the activated Thalidomide with a polyethylene glycol linker.
- Purification of the final product to achieve high purity.
Industrial Production Methods: Industrial production of Thalidomide-NH-PEG2-C2-NH2 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of Thalidomide.
- Efficient coupling with polyethylene glycol linker.
- Use of advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-PEG2-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The polyethylene glycol linker allows for substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve mild bases or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Comparison with Similar Compounds
- Thalidomide-PEG2-C2-NH2 TFA
- Thalidomide-PEG2-C2-NH2 hydrochloride
- Thalidomide-O-amido-PEG3-C2-NH2
Comparison: Thalidomide-NH-PEG2-C2-NH2 is unique due to its specific polyethylene glycol linker and its application in PROTAC technology. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical applications .
Properties
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRVSOIOPAUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


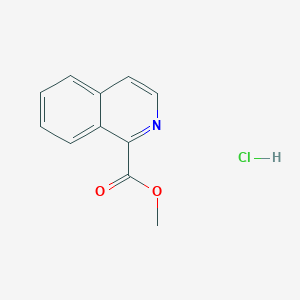
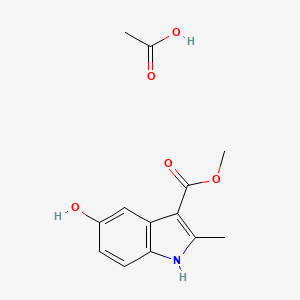
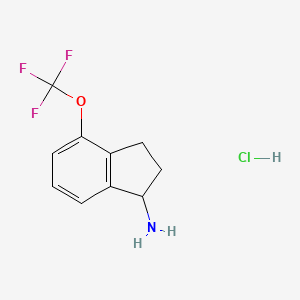
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)
